Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Could be used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of bacterial enzymes. Specifically, it has been shown to inhibit arylamine N-acetyltransferase in Mycobacterium tuberculosis, which is essential for the intracellular survival of the bacteria . This inhibition disrupts the bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-en-1-one: Known for its potent antituberculosis activity.
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
Prop-2-yn-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of a nitrofuran moiety with a prop-2-yn-1-yl ester group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
90147-26-5 |
---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
prop-2-ynyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7NO5/c1-2-7-15-10(12)6-4-8-3-5-9(16-8)11(13)14/h1,3-6H,7H2 |
InChI Key |
YBASYVYPLWTESI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.